molecular formula C19H13BrN4O2S B2905605 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile CAS No. 374548-51-3

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile

Cat. No.: B2905605
CAS No.: 374548-51-3
M. Wt: 441.3
InChI Key: VGTUMMCGVZKJCA-UVTDQMKNSA-N
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Description

“(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 4-bromophenyl group and an aminoacrylonitrile moiety linked to a 2-methyl-4-nitrophenyl substituent. This compound belongs to the class of Z-configured acrylonitriles, which are characterized by their planar or partially planar geometry due to the conjugation of the acrylonitrile group with aromatic systems.

The bromophenyl and nitrophenyl groups introduce electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and intermolecular interactions. The thiazole ring, a heterocyclic scaffold, enhances structural rigidity and may contribute to π-π stacking in solid-state applications .

Properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methyl-4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-12-8-16(24(25)26)6-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-4-15(20)5-3-13/h2-8,10-11,22H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTUMMCGVZKJCA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on various studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with thiosemicarbazide, followed by cyclization to form the thiazole ring. Subsequent reactions with various aromatic aldehydes lead to the formation of the target compound. The detailed synthetic pathway is illustrated in several studies, emphasizing the importance of reaction conditions and catalysts used during synthesis .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. Results indicated that these compounds possess potent antibacterial activity, comparable to established antibiotics like norfloxacin .

Compound Pathogen MIC (μg/mL)
Compound AStaphylococcus aureus0.22
Compound BEscherichia coli0.25

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis suggests that the presence of electron-donating groups enhances activity against cancer cells by improving interactions with biological targets such as Bcl-2 proteins .

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)1.61
A431 (Skin Cancer)1.98

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. In vitro evaluations revealed that certain compounds within this class can significantly reduce seizure activity in animal models. The SAR studies indicated that modifications at specific positions on the thiazole ring enhance anticonvulsant properties, suggesting a potential pathway for drug development targeting epilepsy .

Case Studies

  • Antimicrobial Evaluation : A study investigated a series of thiazole derivatives for their antimicrobial efficacy against clinical isolates of bacteria. The results highlighted that compounds with a bromophenyl substituent exhibited enhanced activity against resistant strains .
  • Cytotoxicity Assay : Another study focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings revealed that modifications to the phenyl ring significantly impacted the IC50 values, demonstrating the importance of structural variations in enhancing therapeutic efficacy .

Scientific Research Applications

Structural Overview

This compound features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety. The thiazole ring is associated with diverse biological activities, including antimicrobial and anticancer properties. The bromophenyl group enhances electronic properties, while the acrylonitrile component contributes to the compound's versatility in chemical reactions.

Antimicrobial Activity

The thiazole moiety is prevalent in many antibiotics, suggesting that this compound may exhibit antimicrobial properties. Research on structurally similar compounds indicates promising results against various bacterial and fungal strains. For instance, derivatives of thiazole have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer effects. A study highlighted that certain thiazole-based compounds exhibited cytotoxicity against cancer cell lines, including breast and colon cancer cells . The unique structure of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile may enhance its efficacy in targeting specific cancer cells.

Molecular Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Techniques such as molecular docking and structure-activity relationship (SAR) analyses are employed to predict interactions with proteins involved in disease pathways . These studies can guide the design of more potent analogs.

Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-BromothiazoleThiazole ring with bromineAntimicrobial
2-Amino-4-bromothiazoleAmino group on thiazoleAnticancer
3-NitrophenylacrylonitrileAcrylonitrile with nitrophenylAntimicrobial
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-aminoComplex structure with thiazolePotentially anticancer and antimicrobial

Antimicrobial Efficacy

A study synthesized various thiazole derivatives, including those related to this compound, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL against multiple strains . This suggests the potential for further development into therapeutic agents.

Anticancer Screening

In another investigation, thiazole-pyridine hybrids were evaluated for their anticancer properties against several cell lines. One hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Key Observations :

  • Biological activity : Bromophenyl-thiazole derivatives are explored as VEGFR-2 inhibitors in anticancer research. For example, (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4c) showed cytotoxicity linked to thiazole-hydrazine motifs , suggesting the target compound may share similar mechanisms.

Substituent Effects on Fluorescence and Aggregation

Acrylonitriles with planar vs. propeller-shaped substituents exhibit distinct aggregation behaviors:

  • Planar systems (e.g., carbazole or diphenylamino groups in (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile) enable strong π-π stacking, leading to red-shifted fluorescence in the solid state .
  • Bulky substituents (e.g., 2-methyl-4-nitrophenyl in the target compound) may disrupt aggregation, reducing fluorescence intensity but enhancing solubility .

Q & A

Q. What are the common synthetic routes for this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions starting from thiazole and acrylonitrile precursors. Key steps include:

  • Thiazole ring formation : Condensation of 4-(4-bromophenyl)-2-aminothiazole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amino group coupling : Reaction with 2-methyl-4-nitroaniline via nucleophilic substitution or aza-Michael addition, requiring temperature control (60–80°C) and anhydrous solvents .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the Z-isomer .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR to verify aromatic protons, nitrile (C≡N) signals, and stereochemistry (Z/E configuration) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C in thiazole) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~467) .

Q. What are the hypothesized biological targets based on structural motifs?

The thiazole and nitrophenyl groups suggest potential interactions with:

  • Kinases : ATP-binding pockets due to planar aromatic systems .
  • Nucleic acids : Intercalation or groove binding via bromophenyl and nitro groups .
  • Antimicrobial targets : Thiazole derivatives often inhibit bacterial dihydrofolate reductase .

Q. How does the Z-configuration influence reactivity and applications?

The Z-isomer’s spatial arrangement enhances:

  • Planarity : Facilitates π-π stacking in material science (e.g., organic semiconductors) .
  • Biological activity : Improved steric compatibility with enzyme active sites compared to the E-isomer .

Q. What are the compound’s solubility and stability profiles?

  • Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .
  • Stability : Sensitive to light and humidity; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer yield?

  • Temperature modulation : Lower temperatures (e.g., 0–25°C) favor Z-configuration via kinetic control .
  • Catalysts : Use chiral catalysts (e.g., L-proline) to induce stereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Q. What strategies resolve contradictions in NMR data during characterization?

  • Variable Temperature (VT) NMR : Clarify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. –40°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm spatial proximity of substituents .
  • Computational validation : Compare experimental shifts with DFT-calculated NMR spectra .

Q. How can computational modeling predict biological interactions?

  • Molecular docking (AutoDock, Glide) : Simulate binding to kinases (e.g., EGFR) using the thiazole ring as an anchor .
  • MD simulations : Assess stability of compound-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate nitro group electron-withdrawing effects with antimicrobial activity .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Side reactions : Optimize stoichiometry (e.g., 1.2:1 acrylonitrile:thiazole ratio) to minimize byproducts .
  • Catalyst recovery : Immobilize Pd/C or Cu catalysts on silica for reuse .
  • Continuous flow systems : Improve heat/mass transfer for safer nitro group incorporation .

Q. How do substituent variations (e.g., bromo vs. chloro) impact activity?

  • Electron-withdrawing groups (Br, NO₂) : Enhance electrophilicity, improving kinase inhibition .
  • Steric effects : Bulkier substituents (e.g., isobutyl) reduce binding to compact active sites .
  • Comparative assays : Test analogs in enzyme inhibition assays (IC₅₀ values) and logP measurements .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Aza-Michael Addition6598DMF, 70°C, 12 h
Thiazole-Acrylonitrile Coupling7295K₂CO₃, DCM, RT, 24 h
Chiral Catalysis5899L-proline, THF, 0°C, 48 h

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsInterpretationReference
¹H NMRδ 8.2 (d, J=8.4 Hz, Ar-H)4-Nitrophenyl protons
¹³C NMRδ 118.5 (C≡N)Nitrile carbon
IR2215 cm⁻¹C≡N stretch
HRMSm/z 467.0321 [M+H]⁺Molecular ion confirmation

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